![molecular formula C13H23Br2N3O B1384031 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide CAS No. 2173101-29-4](/img/structure/B1384031.png)
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Synthesis and Structural Analysis
- Malinka and Rutkowska (1997) described the synthesis of a related compound with central serotoninergic system stimulation activity, highlighting the complexities in predicting bioactive conformations of such molecules (Malinka & Rutkowska, 1997).
- AlDamen and Haddad (2011) studied a related dibromo compound, focusing on the role of nonclassical noncovalent interaction in its crystal structure (AlDamen & Haddad, 2011).
- Hensen et al. (1999) synthesized various aluminum complexes including a 3,5-dimethylpyridine derivative, providing insights into the structural characterization of such compounds (Hensen et al., 1999).
Potential Therapeutic Applications
- Li et al. (2009) discovered compounds structurally similar to 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide as potent and selective inhibitors of Hsp90, an important target in cancer therapy (Li et al., 2009).
- Nishio et al. (2011) reported on a dipeptidyl peptidase IV inhibitor, a class of compounds to which the subject compound is structurally related, highlighting its potential in treating diseases like diabetes (Nishio et al., 2011).
Chemical Properties and Applications
- Bryndal et al. (2012) provided insights into the molecular and crystal structures of related nitroderivatives, which are relevant to understanding the properties and applications of similar compounds (Bryndal et al., 2012).
- Kaya and Koyuncu (2003) explored the oxidative polycondensation of aminopyridines, a process that could be relevant for the synthesis and applications of derivatives like 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide (Kaya & Koyuncu, 2003).
properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2BrH/c1-9-7-15-12(10(2)13(9)17)8-16-5-3-11(14)4-6-16;;/h7,11H,3-6,8,14H2,1-2H3,(H,15,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNXWZENDVRQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCC(CC2)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


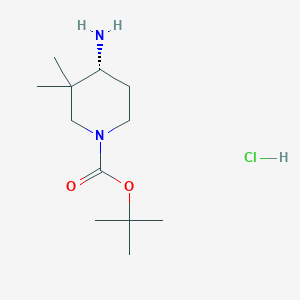


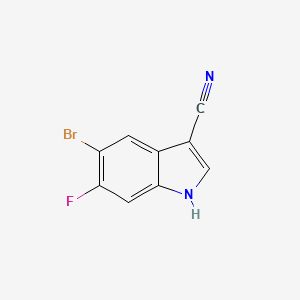

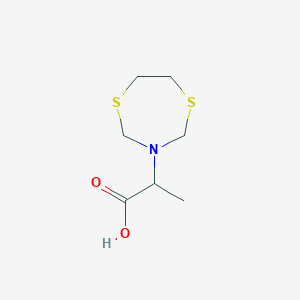
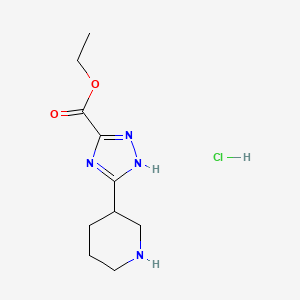

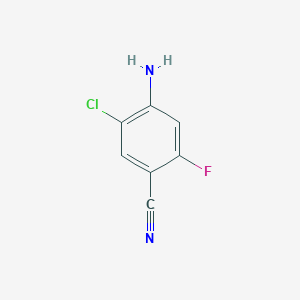
![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)